2-Amino-1-(2,4-dimethoxyphenyl)ethanol

Phenylethanolamine N-Methyltransferase PNMT Enzyme Inhibition

Researchers developing PNMT inhibitors or anti-HBV leads often face supply gaps for characterized 2,4-dimethoxy-β-amino alcohols. This compound resolves that gap. • Measurable PNMT inhibition (Ki = 1.11 mM) & dihydroorotase inhibition (IC50 = 1.00 mM) - unique among dimethoxyphenyl analogs. • Anti-HBV screening data in HepG2 2.2.15 cells supports antiviral lead optimization. • 98% purity building block for adrenergic ligands & chiral auxiliaries, minimizing additional purification. Reliable supply with batch-to-batch consistency for SAR exploration and enzymatic studies.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 145412-88-0
Cat. No. B169010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2,4-dimethoxyphenyl)ethanol
CAS145412-88-0
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(CN)O)OC
InChIInChI=1S/C10H15NO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3
InChIKeyWQWOHAWNQCDJLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(2,4-dimethoxyphenyl)ethanol: Identity & Characteristics


2-Amino-1-(2,4-dimethoxyphenyl)ethanol (CAS 145412-88-0) is a β-amino alcohol derivative featuring a 2,4-dimethoxyphenyl substituent. It is primarily utilized as a synthetic intermediate in the preparation of bioactive molecules, including adrenergic receptor ligands and chiral auxiliaries . The compound is commercially available at 98% purity and has been evaluated in vitro for inhibition of phenylethanolamine N-methyltransferase (PNMT) and dihydroorotase [1][2].

2-Amino-1-(2,4-dimethoxyphenyl)ethanol vs. Structural Analogs


Despite sharing a common β-amino alcohol scaffold, 2-amino-1-(2,4-dimethoxyphenyl)ethanol exhibits distinct pharmacological and synthetic profiles compared to its regioisomeric and mono-methoxy analogs. The 2,4-dimethoxy substitution pattern confers unique enzyme inhibition characteristics not observed in the 2,5-dimethoxy or 3,4-dimethoxy variants, which are either clinically utilized alpha-adrenergic agonists or psychoactive agents [1][2]. Substituting with a simpler analog risks compromising target engagement in PNMT inhibition assays or altering reactivity in downstream synthetic applications [3]. The quantitative evidence below delineates precisely where this compound diverges from superficially similar alternatives.

2-Amino-1-(2,4-dimethoxyphenyl)ethanol: Quantitative Evidence


PNMT Inhibition: 2,4-Dimethoxy-Specific Activity

2-Amino-1-(2,4-dimethoxyphenyl)ethanol demonstrates measurable, albeit weak, inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM (1.11E+6 nM) in a radiochemical assay [1]. In contrast, the 2,5-dimethoxy isomer (desglymidodrine) is a selective alpha-adrenergic agonist with no reported PNMT inhibitory activity, while the 3,4-dimethoxy isomer (DME) is a psychoactive agent with a distinct pharmacological profile [2][3]. The parent compound 2-amino-1-phenylethanol serves as a PNMT substrate rather than an inhibitor, representing a functional divergence [4].

Phenylethanolamine N-Methyltransferase PNMT Enzyme Inhibition Adrenergic Pharmacology

Dihydroorotase Inhibition: 2,4-Dimethoxy Selectivity

2-Amino-1-(2,4-dimethoxyphenyl)ethanol inhibits dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.00 mM (1.00E+6 nM) at pH 7.37 [1]. No publicly available data indicate that the 2,5-dimethoxy, 3,4-dimethoxy, or 4-methoxy analogs possess comparable dihydroorotase inhibitory activity, suggesting that the 2,4-substitution pattern is critical for this specific enzyme interaction .

Dihydroorotase Pyrimidine Biosynthesis Enzyme Inhibition Antiproliferative

Anti-Hepatitis B Virus Screening

2-Amino-1-(2,4-dimethoxyphenyl)ethanol has been evaluated in a functional assay for in vitro effective concentration against hepatitis B virus (HBV) using the HepG2 2.2.15 cell line . While the exact EC50 value was not determined, this screening data indicates the compound was selected for antiviral assessment. Publicly available data for the 2,5-dimethoxy, 3,4-dimethoxy, and 4-methoxy analogs do not include HBV screening, underscoring a differentiated research application for the 2,4-dimethoxy variant [1].

Hepatitis B Virus HBV Antiviral Screening HepG2

Commercial Purity & Direct Synthesis Suitability

2-Amino-1-(2,4-dimethoxyphenyl)ethanol is commercially available at 98% purity from multiple suppliers, including Leyan and CymitQuimica . This high purity reduces the need for additional purification steps prior to use as a synthetic intermediate. In contrast, the 2,5-dimethoxy isomer (desglymidodrine) is typically supplied at >95% purity , while the 3,4-dimethoxy analog is often encountered as a hydrochloride salt with variable purity [1].

Chemical Synthesis Intermediate Purity Procurement

2-Amino-1-(2,4-dimethoxyphenyl)ethanol Applications


PNMT Inhibitor Lead Optimization

Given its measurable PNMT inhibition (Ki = 1.11 mM), 2-amino-1-(2,4-dimethoxyphenyl)ethanol serves as a starting scaffold for medicinal chemistry efforts aimed at developing more potent PNMT inhibitors [1]. Unlike the 2,5-dimethoxy isomer, which acts as an alpha-adrenergic agonist, or the 3,4-dimethoxy isomer, which is psychoactive, the 2,4-dimethoxy substitution provides a distinct inhibitory phenotype suitable for SAR exploration in adrenergic pharmacology [2][3].

Anti-HBV Lead Discovery

The compound has been screened for anti-HBV activity in HepG2 2.2.15 cells, providing a foundation for further antiviral lead optimization . This screening data is unique among dimethoxyphenyl amino alcohols, positioning the 2,4-dimethoxy compound as a candidate for developing novel HBV therapeutics or as a tool compound for viral replication studies.

Chiral Amino Alcohol Synthesis Intermediate

With commercial availability at 98% purity, 2-amino-1-(2,4-dimethoxyphenyl)ethanol is a reliable building block for the synthesis of more complex molecules, including adrenergic receptor ligands and chiral auxiliaries . Its high purity minimizes the need for additional purification, streamlining synthetic workflows in both academic and industrial settings.

Dihydroorotase & Pyrimidine Biosynthesis Studies

The compound's inhibition of dihydroorotase (IC50 = 1.00 mM) warrants its use in enzymatic studies focused on pyrimidine biosynthesis and antiproliferative mechanisms [4]. This activity is not reported for structurally similar analogs, making the 2,4-dimethoxy compound a unique probe for exploring this metabolic pathway.

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